BDP FL-PEG5-propargyl

Overview

Description

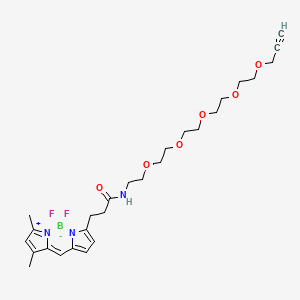

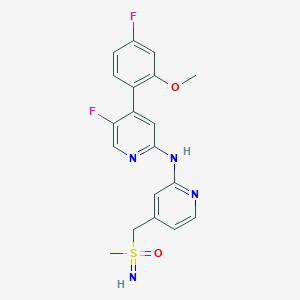

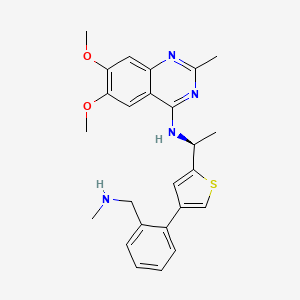

BDP FL-PEG5-propargyl is a PEG-based PROTAC linker . It contains a reactive propargyl group and a hydrophilic PEG spacer arm . The propargyl group allows site-specific conjugation by Click Chemistry and is ideal for conjugation with antibodies, proteins, or probes . The hydrophilic PEG spacer arm can increase water solubility .

Synthesis Analysis

The propargyl group in this compound allows site-specific conjugation by Click Chemistry . This makes it ideal for conjugation with antibodies, proteins, or probes . The hydrophilic PEG spacer arm can increase water solubility .Molecular Structure Analysis

The molecular formula of this compound is C27H38BF2N3O6 . It has a molecular weight of 549.4 g/mol . The functional group is Alkyne and the fluorophores are BDP-FL .Chemical Reactions Analysis

The propargyl group in this compound allows site-specific conjugation by Click Chemistry . This makes it ideal for conjugation with antibodies, proteins, or probes .Physical And Chemical Properties Analysis

This compound has a molecular weight of 549.4 g/mol . It is soluble in DMSO, DMF, and DCM . It should be stored at -20°C .Scientific Research Applications

Nanoparticle Synthesis for Enhanced Drug Delivery

Researchers have developed a green process for synthesizing Beclomethasone Dipropionate (BDP) nanoparticles via solvent anti-solvent precipitation, utilizing subcritical water and cold water as solvent and anti-solvent respectively. Polyethylene Glycol (PEG), a non-ionic, hydrophilic polymer, was introduced as stabilizers in this process. This method resulted in sub-50 nm BDP nanoparticles with improved dissolution rates, providing a potential advancement in the delivery of poorly water-soluble drugs (Pu, Li, Wang, Foster, Wang, & Chen, 2017).

Photodynamic Therapy and Imaging

A study on BODIPY-Br2 (BDP-Br), a derivative of boron-dipyrromethene (BODIPY), synthesized for photodynamic therapy (PDT) and near-infrared fluorescence imaging, showed its high ability in generating reactive oxygen species upon irradiation. The subsequent creation of PEGylated BDP-Br (PEG-BDP) as a macro photosensitizer demonstrated superior cellular uptake ability, efficient imaging, and therapeutic effectiveness in both in vitro and in vivo settings. This advancement suggests potential applications in imaging-guided cancer PDT (Ruan, Zhao, Yuan, Liu, Wang, & Yan, 2018).

Enhancing Lung Drug Delivery

A novel drug delivery system using a pegylated phospholipid-polyaminoacid conjugate for beclomethasone dipropionate (BDP) was constructed. This system showed potential for delivering hydrophobic drugs effectively in the treatment of pulmonary diseases, indicating a significant advancement in lung-targeted drug delivery systems (Craparo, Teresi, Bondì, Licciardi, & Cavallaro, 2011).

Stability of Thiol Bonding on Gold Nanostars

A study on the stability of thiol bonding on the surface of gold nanoparticles used Bodipy-thiol (BDP-SH) as a model. This research is significant for understanding the interaction of thiolated compounds with gold nanoparticles, which has implications in drug delivery and diagnostic applications (Borzenkov, Chirico, D’alfonso, Sironi, Collini, Cabrini, Dacarro, Milanese, Pallavicini, Taglietti, Bernhard, & Denat, 2015).

Synthesis of Propargyl-Terminated PEG Derivatives

Research has been conducted on the synthesis of novel propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives. This has applications in the development of PEG-based bioconjugates for various biomedical applications, including drug delivery and diagnostics (Lu & Zhong, 2010).

Mechanism of Action

BDP FL-PEG5-propargyl is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Future Directions

properties

IUPAC Name |

3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38BF2N3O6/c1-4-10-35-12-14-37-16-18-39-19-17-38-15-13-36-11-9-31-27(34)8-7-24-5-6-25-21-26-22(2)20-23(3)32(26)28(29,30)33(24)25/h1,5-6,20-21H,7-19H2,2-3H3,(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYLESDPNBDJRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)NCCOCCOCCOCCOCCOCC#C)C=C3[N+]1=C(C=C3C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38BF2N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-4-hydroxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B605914.png)

![2-[4-(1-Aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B605920.png)

![2-[3,5-Difluoro-4-[[3-[5-methoxy-4-[(3-methoxypyridin-4-yl)amino]pyrimidin-2-yl]indazol-1-yl]methyl]phenoxy]ethanol](/img/structure/B605927.png)

![2-[5-cyclopropyl-1-[(4-ethoxy-2,6-difluorophenyl)methyl]-4-methylpyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B605934.png)